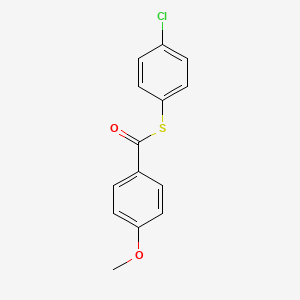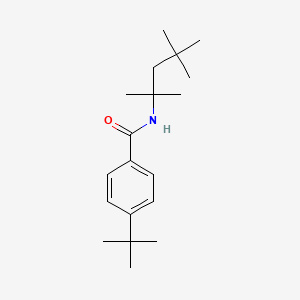
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as SIRT2 inhibitor AK1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the SIRT2 protein, which plays an important role in regulating various cellular processes. In
Wirkmechanismus
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide is a selective inhibitor of the 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide protein. 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide is a member of the sirtuin family of proteins, which are involved in the regulation of various cellular processes, including metabolism, DNA repair, and aging. 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to play a role in the regulation of cell division and differentiation, as well as in the development and progression of cancer.
Biochemical and Physiological Effects
The inhibition of 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide by 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, the inhibition of 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to lead to cell cycle arrest and apoptosis, which can help to slow the progression of the disease. In addition, the inhibition of 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to have neuroprotective effects, as it can help to prevent the death of neurons in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide in lab experiments is its selectivity for the 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide protein. This allows for more precise targeting of the protein, which can help to minimize off-target effects. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide. One area of research is in the development of more potent inhibitors of 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide, which could help to improve the efficacy of this compound in lab experiments. In addition, further research is needed to fully understand the mechanisms of action of 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide and the potential applications of 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide inhibitors in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide involves several steps. The first step is the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form N-tert-butyl-4-chlorobenzamide. This intermediate is then reacted with 1,1,3,3-tetramethylbutylamine to form 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer, as 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to play a role in the development and progression of various types of cancer. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, as 4-tert-butyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to play a role in the regulation of neuronal function.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17(2,3)13-19(7,8)20-16(21)14-9-11-15(12-10-14)18(4,5)6/h9-12H,13H2,1-8H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYMQHKHRZHXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
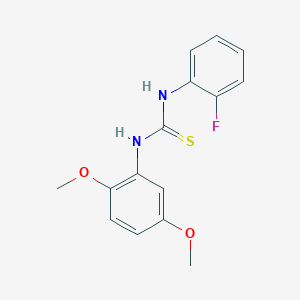
![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)
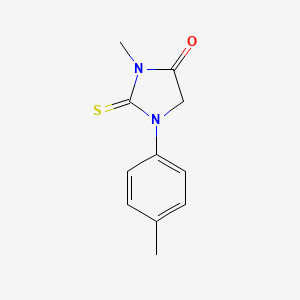
![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)
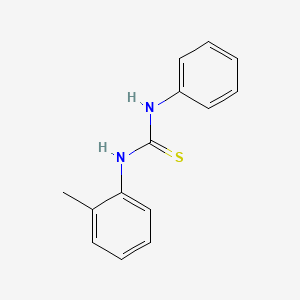
![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)
